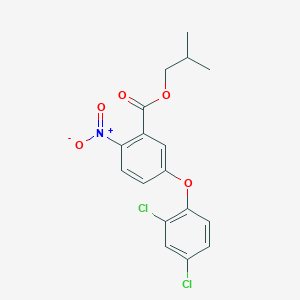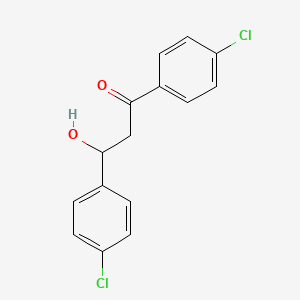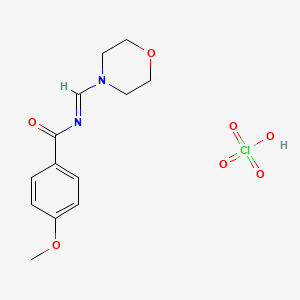
3-Ditert-butylphosphanylbenzoic acid;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ditert-butylphosphanylbenzoic acid;hydrobromide is a chemical compound with the molecular formula C15H23O2P·HBr. It is known for its unique structure, which includes a phosphanyl group attached to a benzoic acid moiety, and is often used in various chemical reactions and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ditert-butylphosphanylbenzoic acid;hydrobromide typically involves the reaction of 3-Ditert-butylphosphanylbenzoic acid with hydrobromic acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ditert-butylphosphanylbenzoic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydrobromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanylbenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ditert-butylphosphanylbenzoic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Ditert-butylphosphanylbenzoic acid;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form strong bonds with metal ions, influencing various biochemical pathways. The hydrobromide component can also participate in ionic interactions, enhancing the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Similar in structure but lacks the phosphanyl group.
Hydrobromic acid: Shares the hydrobromide component but differs significantly in structure and reactivity
Uniqueness
3-Ditert-butylphosphanylbenzoic acid;hydrobromide is unique due to its combination of a phosphanyl group and a benzoic acid moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various specialized applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
55454-53-0 |
|---|---|
Molekularformel |
C15H24BrO2P |
Molekulargewicht |
347.23 g/mol |
IUPAC-Name |
3-ditert-butylphosphanylbenzoic acid;hydrobromide |
InChI |
InChI=1S/C15H23O2P.BrH/c1-14(2,3)18(15(4,5)6)12-9-7-8-11(10-12)13(16)17;/h7-10H,1-6H3,(H,16,17);1H |
InChI-Schlüssel |
ITBFAPILIYHWSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=CC=CC(=C1)C(=O)O)C(C)(C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
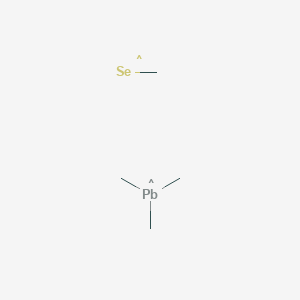
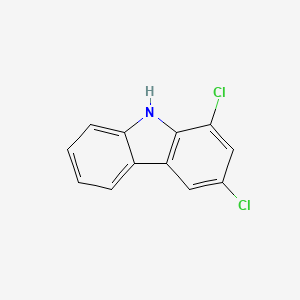


![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)

